Losigamone -

Losigamone

Catalog Number: EVT-1550095
CAS Number:
Molecular Formula: C12H11ClO4
Molecular Weight: 254.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Losigamone, specifically the enantiomer (+)-Losigamone, is derived from a synthetic route that transforms commercially available starting materials into this biologically active compound. It belongs to the class of compounds known as furanones, which are characterized by their five-membered ring structure containing an oxygen atom. The International Union of Pure and Applied Chemistry (IUPAC) name for Losigamone is (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one, with a molecular formula of C12H11ClO4 and a molecular weight of 254.66 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Losigamone involves several key steps:

  1. Formation of Key Intermediate: A precursor reacts with sodium hydride and alkyl halides under controlled conditions to form a key intermediate.
  2. Cyclization: This intermediate undergoes cyclization, often facilitated by strong acids or bases, to establish the core furanone structure.
  3. Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

In industrial settings, these methods are adapted for larger scale production, optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry may also be employed for efficiency.

Molecular Structure Analysis

Structure and Data

Losigamone's molecular structure features a furan ring with substituents that include a chlorophenyl group and a hydroxymethyl group. The compound's stereochemistry is critical to its activity, as both enantiomers exhibit different pharmacological profiles.

  • Molecular Formula: C12H11ClO4
  • Molecular Weight: 254.66 g/mol
  • IUPAC Name: (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one
  • InChI Key: ICDNYWJQGWNLFP-RYUDHWBXSA-N
  • Isomeric SMILES: COC1=CC(=O)O[C@@H]1C@HO
Chemical Reactions Analysis

Reactions and Technical Details

Losigamone participates in various chemical reactions, including:

  • Oxidation: Using reagents like potassium permanganate to yield oxidized derivatives.
  • Reduction: Employing lithium aluminum hydride to produce reduced forms.
  • Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to various substituted analogs.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides in substitution reactions.

Major Products Formed

The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can serve as intermediates in further synthetic applications.

Mechanism of Action

The mechanism of action of Losigamone primarily involves modulation of neuronal ion channels, particularly sodium and calcium channels. By inhibiting excessive ion influx, it stabilizes neuronal membranes and prevents abnormal electrical activity associated with seizures. Additionally, Losigamone interacts with gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission which contributes to its anticonvulsant effects .

Physical and Chemical Properties Analysis

Physical Properties

Losigamone is typically presented as a crystalline solid. Its solubility characteristics are important for formulation into pharmaceutical products.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific handling due to its reactivity in certain chemical environments.
  • Reactivity: It undergoes typical organic reactions such as oxidation and reduction without significant side reactions under controlled conditions .
Applications

Scientific Uses

Losigamone has several scientific applications:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Research indicates its ability to modulate ion channels and neurotransmitter release, making it valuable for studying neuronal activity.
  • Medicine: Its anticonvulsant properties have been explored extensively for treating epilepsy and other neurological disorders.
  • Industry: Losigamone is utilized in pharmaceutical development and as a reference compound in analytical studies .
Introduction to Losigamone: Pharmacological Context and Historical Development

Neurochemical Classification of Losigamone as a Putative Antiepileptic Agent

Losigamone ((±)-5(R,S)-5-(2-chlorophenyl)hydroxymethyl)-4-methoxy(5H)-furanone) represents a distinct chemical class among investigational antiepileptic drugs (AEDs), classified as a β-methoxy-butenolide derivative [2] [5]. Structurally characterized by a furanone ring with chlorophenyl and methoxy substituents, its molecular formula is C₁₂H₁₁ClO₄ with a molar mass of 254.67 g/mol [5]. Losigamone exhibits multimodal mechanisms targeting neuronal excitability through several pathways:

  • GABAergic Modulation: Losigamone demonstrates complex interactions with the GABA system. While initial studies suggested potentiation of GABA-induced chloride influx in primary spinal cord neuron cultures (EC₅₀ ≈ 100 μM), subsequent research revealed no significant enhancement of GABAergic inhibitory postsynaptic potentials in hippocampal slices [4] [7]. This regional specificity suggests differential receptor subunit expression may influence its pharmacological effects. The compound also reduces epileptiform activity induced by chloride channel antagonists like picrotoxin [7].

  • Voltage-Gated Sodium Channel Blockade: Losigamone preferentially inhibits persistent sodium currents (INaP) over transient sodium currents in hippocampal neurons. At therapeutically relevant concentrations (100-200 μM), it reduces INaP by 25-40% without significantly affecting transient sodium currents [6]. This selective blockade stabilizes neuronal membranes and reduces sustained high-frequency firing associated with seizure propagation. The INaP suppression occurs through acceleration of slow inactivation processes, distinct from classical sodium channel blockers like phenytoin [6] [9].

  • Potassium Channel Activation: Evidence suggests losigamone modulates voltage-dependent potassium channels, particularly enhancing delayed rectifier currents [4]. This hyperpolarizing influence complements its sodium channel blockade by increasing the seizure threshold and reducing neuronal hyperexcitability.

  • Enantiomer-Specific Pharmacology: The racemic mixture exhibits stereoselective properties, with the (+)-enantiomer demonstrating greater effects on excitatory amino acid-mediated processes compared to the (–)-enantiomer [5]. This differential activity profile suggests potential for future enantiomer-specific development.

Table 1: Electrophysiological Effects of Losigamone in Experimental Models

Target SystemExperimental ModelEffectConcentration
Persistent Na⁺ Current (INaP)Hippocampal slice neurons25-40% reduction100-200 μM
GABA-induced Cl⁻ influxPrimary spinal cord culturesPotentiationEC₅₀ ≈ 100 μM
Spontaneous synaptic activityCultured hippocampal neuronsFrequency reduction100-200 μM
Potassium currentsCortical neuronsDelayed rectifier enhancement50-150 μM

Historical Milestones in Losigamone’s Discovery and Preclinical Development

The developmental trajectory of losigamone exemplifies the transition from serendipitous discovery to targeted neuropharmacological research:

  • 1988: Initial ascending dose tolerance and pharmacokinetic studies in healthy male volunteers established preliminary safety profiles and absorption characteristics, revealing rapid oral absorption with peak plasma concentrations within 2-3 hours and an elimination half-life of 4-7 hours [1] [4].

  • Early 1990s: Preclinical investigations demonstrated broad-spectrum anticonvulsant activity. Losigamone effectively suppressed pentylenetetrazol-induced seizures (ED₅₀ = 24.6 mg/kg), maximal electroshock seizures (ED₅₀ = 48.5 mg/kg), and picrotoxin-induced seizures (ED₅₀ = 40.1 mg/kg) in rodent models [2] [4]. These findings positioned it as a promising candidate for focal epilepsies.

  • 1991: The first human study investigated its add-on potential for refractory focal epilepsy, establishing proof-of-concept for seizure frequency reduction [1] [4].

  • Mid-late 1990s: Mechanistic studies elucidated its effects on ion channels. Seminal research by Draguhn et al. (1997) demonstrated concentration-dependent reduction of spontaneous synaptic activity in hippocampal neurons without affecting miniature postsynaptic currents, suggesting presynaptic action [6]. The pivotal discovery of selective persistent sodium current blockade emerged from brain slice experiments in 2001 [6].

  • 2000-2003: Phase III clinical trials were conducted by Dr. Willmar Schwabe GmbH focusing on add-on therapy for partial seizures [4] [5]. Despite demonstrated efficacy, development stalled after this phase with no new trials identified since the last Cochrane review update in 2019 [1] [8].

Table 2: Historical Development Timeline of Losigamone

YearDevelopment PhaseKey Advancement
1988Phase IFirst human pharmacokinetic study
1991Preclinical/ClinicalProof-of-concept for focal epilepsy
1993Mechanistic ResearchCalcium current reduction in dorsal root ganglion neurons
1997Mechanistic ResearchSynaptic activity reduction in hippocampal neurons
2000-2003Phase IIIMulticenter trials for partial seizures
2019Research SynthesisFinal Cochrane review update

Rationale for Investigating Novel Antiepileptic Mechanisms Beyond GABA Receptor Binding

The development of losigamone responded to critical therapeutic gaps in mid-20th century epilepsy management, particularly addressing the limitations of conventional GABA-centric approaches:

  • GABAergic Therapy Limitations: Traditional AEDs enhancing GABAergic inhibition (benzodiazepines, barbiturates) exhibit significant tolerability issues, including sedation, cognitive impairment, and development of tolerance [4] [9]. Approximately 30% of epilepsy patients exhibit drug-resistance to existing mechanisms, necessitating novel targets [1] [3]. Losigamone's partial GABA modulation offered an alternative approach without producing full potentiation associated with adverse effects.

  • Excitatory Neurotransmission Targets: Glutamate-mediated excitotoxicity represents a fundamental pathophysiological mechanism in epilepsy. Excessive glutamate release triggers Ca²⁺ influx through NMDA receptors, activating destructive enzymatic cascades and generating reactive oxygen species (ROS) that perpetuate neuronal hyperexcitability [3] [6]. Losigamone addresses this through presynaptic reduction of glutamate release and modulation of postsynaptic excitability via sodium channel blockade, offering complementary mechanisms to GABAergic drugs.

  • Oxidative Stress Integration: Emerging research established oxidative stress as both consequence and contributor to epileptogenesis. Seizure-induced mitochondrial dysfunction generates ROS that damage neuronal membranes, proteins, and DNA – particularly vulnerable mitochondrial DNA adjacent to the electron transport chain [3]. The 8-oxo-dG biomarker of oxidative DNA damage increases significantly in kainate-induced seizure models. While not a direct antioxidant, losigamone's reduction of seizure activity indirectly mitigates oxidative neuronal damage.

  • Channelopathy-Focused Strategies: The recognition that sodium channelopathies underlie numerous epilepsy syndromes directed attention toward INaP as a therapeutic target. Persistent sodium currents constitute only 1-2% of total sodium flux but significantly influence neuronal excitability by enhancing depolarization and facilitating burst firing [6] [9]. Losigamone's selective INaP inhibition provides more physiologically nuanced modulation than classical sodium channel blockers that primarily affect transient currents.

Table 3: Comparative Mechanisms of Action: Losigamone vs. Conventional Antiepileptic Drug Classes

Mechanistic ClassRepresentative AEDsLosigamone's Distinctive Attributes
GABA EnhancersPhenobarbital, BenzodiazepinesModulates without potentiating GABAergic IPSPs; no significant binding to GABA/benzodiazepine receptors
Sodium Channel BlockersPhenytoin, CarbamazepineSelective blockade of persistent Na⁺ currents (INaP) over transient Na⁺ currents
Calcium Channel BlockersEthosuximideNo significant effect on T-type calcium channels
Glutamate AntagonistsPerampanelPresynaptic reduction of glutamate release without direct NMDA/AMPA receptor antagonism
Multiple MechanismsTopiramate, ValproateCombines selective INaP blockade with potassium channel activation and weak GABA modulation

Properties

Product Name

Losigamone

IUPAC Name

2-[(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

InChI

InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3

InChI Key

ICDNYWJQGWNLFP-UHFFFAOYSA-N

Synonyms

(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone
5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone
A 033
A-033
A033
ADD137022
AO-33
losigame
losigamone

Canonical SMILES

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.